molecular formula C12H14N2O2S B1479847 2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol CAS No. 2098141-50-3

2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol

Cat. No.: B1479847
CAS No.: 2098141-50-3
M. Wt: 250.32 g/mol
InChI Key: GHCHVPWYKZNZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol, also known as 2-Thiophen-2-yl-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol, is a heterocyclic compound with potential applications in medicinal chemistry. It belongs to the class of compounds known as pyrazoles, which are five-membered aromatic heterocyclic compounds containing three nitrogen atoms and two carbon atoms. The compound has a molecular weight of 256.37 g/mol and a melting point of 155-157 °C.

Mechanism of Action

The mechanism of action of 2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol-yl-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the body, which is believed to be responsible for the compound’s anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound-yl-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, the compound has been found to have an inhibitory effect on the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Furthermore, it has been found to inhibit the growth of bacteria and fungi, as well as its ability to act as an inhibitor of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol-yl-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol in laboratory experiments include its low toxicity and its ability to be synthesized in a relatively straightforward manner. The compound is also relatively stable, making it suitable for use in long-term experiments.
However, there are some limitations to using this compound-yl-6,7-dihydropyrano

Scientific Research Applications

2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol-yl-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol has been studied for its potential applications in medicinal chemistry. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, the compound has been studied for its ability to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Furthermore, it has been studied for its potential to inhibit the growth of bacteria and fungi, as well as its ability to act as an inhibitor of the enzyme acetylcholinesterase.

Properties

IUPAC Name

2-(3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-5-4-14-10-3-6-16-8-9(10)12(13-14)11-2-1-7-17-11/h1-2,7,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCHVPWYKZNZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N(N=C2C3=CC=CS3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol
Reactant of Route 2
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2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol
Reactant of Route 3
2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol
Reactant of Route 4
2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol
Reactant of Route 6
2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol

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